
Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a urea backbone substituted with a 2-chloroethyl group and a 5-chloro-2,4-dimethoxyphenyl group, making it a unique molecule with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- typically involves the reaction of 2-chloroethylamine with 5-chloro-2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop molecules with specific biological activities.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism by which Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- exerts its effects depends on the context of its use. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds and products. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for specific enzymes, affecting their activity.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Urea, 1-(2-chloroethyl)-3-(4-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Urea, 1-(2-bromoethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-: Bromine substitution instead of chlorine.
Urea, 1-(2-chloroethyl)-3-(3,5-dimethoxyphenyl)-: Different positions of methoxy groups on the phenyl ring.
Uniqueness: Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the chloroethyl group, provides a versatile framework for various applications.
This detailed article provides a comprehensive overview of Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
102433-32-9 |
|---|---|
分子式 |
C11H14Cl2N2O3 |
分子量 |
293.14 g/mol |
IUPAC名 |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C11H14Cl2N2O3/c1-17-9-6-10(18-2)8(5-7(9)13)15-11(16)14-4-3-12/h5-6H,3-4H2,1-2H3,(H2,14,15,16) |
InChIキー |
DTHACPQQNIRYMS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)NCCCl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


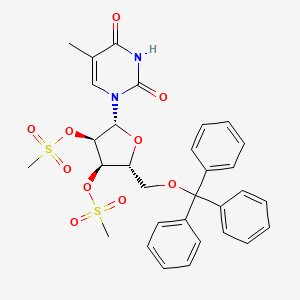
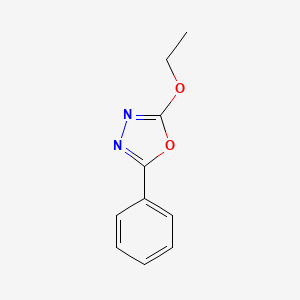

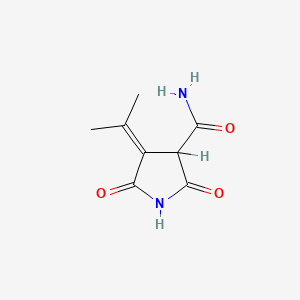
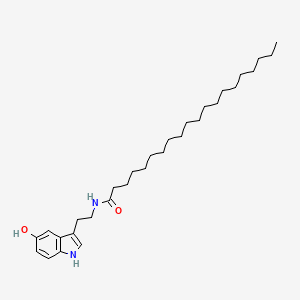
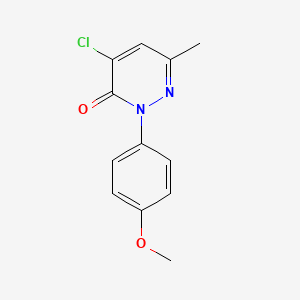
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)

![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
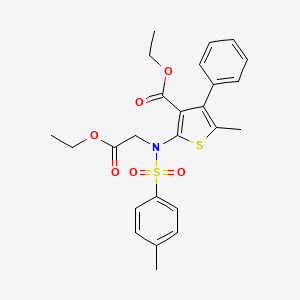
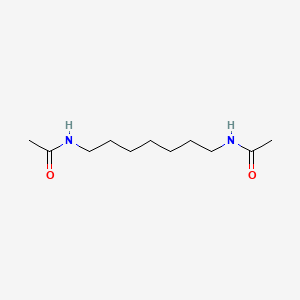

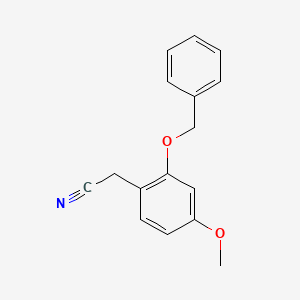
![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
